benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate
Description
Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a hybrid compound derived from the antipyrine (pyrazolone) scaffold, a structure historically associated with analgesic and anti-inflammatory properties. Its synthesis typically involves reacting 4-aminoantipyrine with benzyl isothiocyanate or related reagents under reflux conditions in ethanol . The compound features a dithiocarbamate (-S-C(=S)-N-) group attached to the pyrazolone core, which is linked to a benzyl moiety.
Key spectral characterization includes:
Properties
IUPAC Name |
benzyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-17(20-19(24)25-13-15-9-5-3-6-10-15)18(23)22(21(14)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPDUVSRPQFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Ampicillin-CTX-M-15 . This target is a protein that plays a crucial role in bacterial resistance to antibiotics, making it a significant target for new antibacterial agents.
Mode of Action
The compound interacts with its target through a binding interaction . The binding score, which indicates the strength of this interaction, is -5.26 kcal/mol , suggesting a good binding interaction. This interaction can inhibit the function of the target protein, thereby exerting its antibacterial effects.
Biochemical Pathways
Given its target and mode of action, it likely interferes with the bacterial resistance mechanisms, potentially rendering bacteria more susceptible to antibiotics.
Pharmacokinetics
The compound’s stability up to120 °C suggests it may have good thermal stability, which could influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the target protein, which can disrupt bacterial resistance mechanisms. This disruption can potentially enhance the effectiveness of antibiotics against resistant bacteria.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its thermal stability suggests it may remain active under a range of temperatures. .
Biological Activity
Benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure features a pyrazole ring substituted with a benzyl group and carbamodithioate functionality, which contributes to its biological properties.
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Enzyme Inhibition :
- Studies have shown that pyrazole derivatives, including the compound , can inhibit various metabolic enzymes. For instance, it has been noted for its inhibition of acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .
- The inhibition potency varies with structural modifications; for example, compounds with specific phenyl substitutions exhibit different IC50 values against AChE and other enzymes like carbonic anhydrase and α-glycosidase .
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Anticancer Activity :
- Research indicates that this compound has demonstrated significant anticancer properties. For instance, it inhibited the proliferation of various cancer cell lines, including HepG2 and Jurkat cells .
- A comparative study showed that it caused a notable reduction in cell viability when compared to standard chemotherapeutics like cisplatin .
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 66.37 nM | |
| Cancer Cell Inhibition | HepG2 | 6.51 µM | |
| Antitumor Activity | Jurkat Cells | Not specified |
Case Study 1: Neuroprotective Effects
A study conducted by Turkan et al. (2018) highlighted the neuroprotective potential of pyrazole derivatives against AChE. The compound exhibited significant inhibition, thereby suggesting its potential use in treating neurodegenerative disorders .
Case Study 2: Anticancer Efficacy
Koca et al. investigated the anticancer effects of various pyrazole derivatives, including this compound on human cancer cell lines. The results indicated a marked decrease in cell viability in treated groups compared to controls, underscoring its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrazolone derivatives modified at the 4-position. Below is a comparative analysis of its structural and functional attributes against analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
Biological Activity Trends: Antimicrobial Activity: Dithiocarbamate and thiazolidinone derivatives exhibit stronger antimicrobial effects compared to sulfonamides or simple amides. The sulfur-rich moieties enhance membrane penetration and metal chelation, disrupting microbial enzymes . Anticancer Potential: Pyrimidinedione derivatives (e.g., compound 16 in ) show superior anticancer activity (IC₅₀: ~30 µM against MCF7 cells) compared to the carbamodithioate analog, likely due to their ability to intercalate DNA or inhibit topoisomerases . Anti-inflammatory Efficacy: Thiourea and sulfonamide derivatives demonstrate potent anti-inflammatory and analgesic effects, attributed to COX-2 inhibition and reduced prostaglandin synthesis .
Sulfonamide and pyrimidinedione derivatives exhibit better solubility due to polar functional groups, improving pharmacokinetic profiles .
Synthetic Accessibility :
Q & A
Q. What are the common synthetic routes for preparing benzyl (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamodithioate and its derivatives?
The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. For example:
- Thiazolidinone derivatives : Refluxing 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with ammonium thiocyanate in ethanol yields thiazolidin-4-one intermediates .
- Thiourea intermediates : Reacting 4-aminoantipyrine with allyl isothiocyanate produces 1-allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea, a precursor for cyclocondensation with maleic anhydride or N-arylmaleimides .
- Schiff base formation : Condensation of 5,5-diethyl-pyrimidine-2,4,6-trione with 4-aminoantipyrine derivatives in ethanol generates Schiff bases, which are further reacted with anhydrides to form spiroheterocyclic systems .
Q. How are structural and purity characteristics validated for this compound?
- NMR spectroscopy : Key signals include singlet peaks at δ 2.15 (CH3), 3.21 (NCH3), and 4.06 ppm (CH2) in -NMR, and corresponding -NMR signals at δ 12.11–35.16 ppm for alkyl/aryl carbons .
- X-ray crystallography : Single-crystal XRD analysis (e.g., using SHELXL or ORTEP-III) resolves bond lengths, angles, and hydrogen-bonding networks. For example, triclinic crystals (space group ) with confirm molecular packing .
- HPLC/UV-Vis : Absorption maxima at 240–445 nm (attributed to charge-transfer transitions in aryl and heterocyclic moieties) validate electronic properties .
Advanced Research Questions
Q. How can hydrogen-bonding patterns and intermolecular interactions be systematically analyzed in crystallographic studies?
- Graph set analysis : Classify hydrogen bonds (e.g., , ) using Etter’s formalism to identify motifs like rings or chains. This aids in understanding supramolecular assembly .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., , van der Waals) via CrystalExplorer. For example, contacts may dominate (40–50%) in crystals stabilized by N–H···O bonds .
- Interaction energy calculations : Use DFT to rank stabilizing forces (e.g., dispersion vs. electrostatic) in molecular docking or crystal packing .
Q. How can structural contradictions in XRD data be resolved during refinement?
- SHELX refinement : Apply restraints for disordered moieties (e.g., ethyl groups) and validate using and . For high -factors (>0.05), check for twinning or incorrect space group assignments .
- Validation tools : Use PLATON/CHECKCIF to identify outliers in bond angles/thermal parameters. For example, C–C bond length discrepancies >0.02 Å may indicate unresolved disorder .
- Comparative analysis : Cross-reference with related structures (e.g., ethyl carbamate derivatives) to confirm geometric trends .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Functional group substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzyl or pyrazolone moiety to enhance antimicrobial or anticancer activity. For example, sulfonamide derivatives show improved target binding via -stacking with DNA .
- Coordination complexes : React with transition metals (e.g., Cu(II), Zn(II)) to form chelates. These complexes often exhibit enhanced thermal stability and antimycobacterial activity .
- Hybrid scaffolds : Conjugate with coumarin or spiroheterocycles to exploit dual functionality (e.g., fluorescence for tracking and hydrogen bonding for target interaction) .
Q. How can conflicting spectroscopic data from synthetic batches be analyzed?
- Batch comparison : Compare -NMR shifts (e.g., δ 2.15–4.06 ppm for CH3/CH2 groups) across batches to identify impurities or tautomeric forms .
- Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., at 395.2078 for derivatives with methoxybenzyl groups) and detect side products .
- Reaction monitoring : Employ in-situ IR to track intermediate formation (e.g., carbonyl stretches at 1650–1750 cm) and optimize reaction time/temperature .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., COX-2 for anti-inflammatory activity). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions (e.g., sulfur in carbamodithioate as a nucleophilic center) .
- MD simulations : Perform 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .
Q. Notes on Data Contradictions
- Synthetic yields : Discrepancies may arise from solvent polarity (e.g., ethanol vs. DMF) or stoichiometry. Optimize using DoE (Design of Experiments) .
- Biological activity : Variations in MIC values against pathogens (e.g., S. aureus) may reflect differences in crystal purity or assay protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
